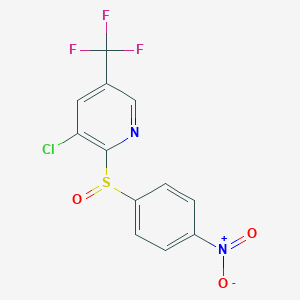
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine, also known as CNP, is a novel small molecule drug candidate with promising therapeutic potential. CNP is a synthetic compound that belongs to the class of nitropyridines, which have been shown to have a wide range of pharmacological activities. CNP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The structure of CNP is shown in Figure 1.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine involves the introduction of a chloro group, a nitrobenzenesulfinyl group, and a trifluoromethyl group onto a pyridine ring.
Starting Materials
2-chloro-5-trifluoromethylpyridine, 4-nitrobenzenesulfinyl chloride, Sodium hydride, Dimethylformamide, Chloroform, Wate
Reaction
Step 1: 2-chloro-5-trifluoromethylpyridine is reacted with sodium hydride in dimethylformamide to form the corresponding pyridine anion., Step 2: The pyridine anion is then reacted with 4-nitrobenzenesulfinyl chloride in chloroform to introduce the nitrobenzenesulfinyl group onto the pyridine ring., Step 3: The resulting intermediate is then reacted with chlorine gas in chloroform to introduce the chloro group onto the pyridine ring., Step 4: Finally, the chloro-nitrobenzenesulfinyl-pyridine intermediate is reacted with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the pyridine ring., Step 5: The product is then isolated and purified using standard techniques.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied extensively for its potential therapeutic applications. In preclinical studies, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective activities. It has also been shown to have an inhibitory effect on the growth of several types of cancer cells, including prostate, breast, and lung cancer. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to modulate the expression of certain genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce inflammation and inhibit tumor growth. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce oxidative stress, increase antioxidant activity, and modulate the expression of certain genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is its ability to target multiple pathways involved in inflammation and cancer. This makes 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine an ideal candidate for use in preclinical studies. However, the use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments is limited by its relatively short half-life and low solubility in water.
Direcciones Futuras
The potential therapeutic applications of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine are still being explored. Future research should focus on further elucidating the mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine and its effects on various diseases. In addition, more studies should be conducted to determine the optimal dose and formulation of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine for clinical use. Finally, further research should be conducted to investigate the potential synergistic effects of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine with other drugs.
Propiedades
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDGDVFOFKCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

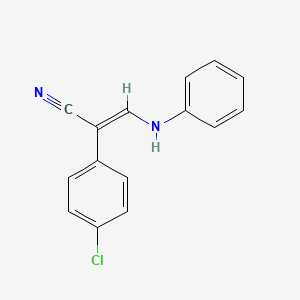
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)
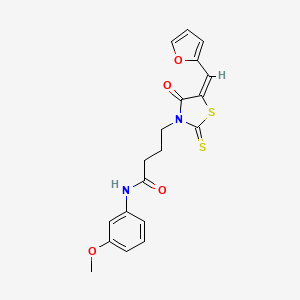
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)
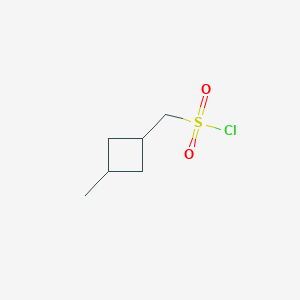
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
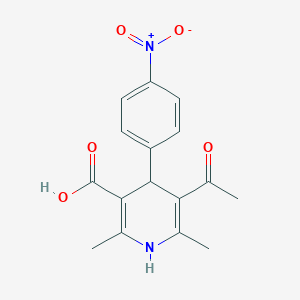
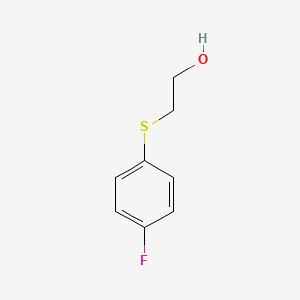
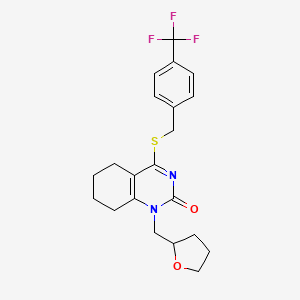
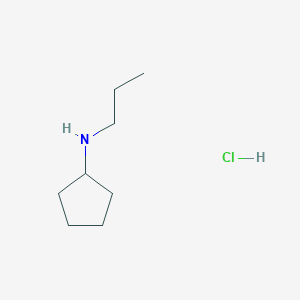
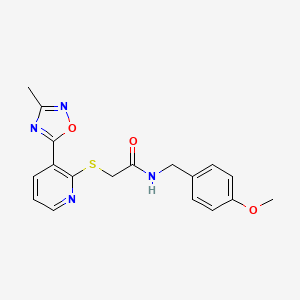
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)